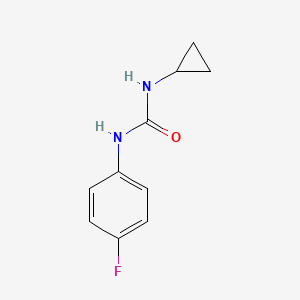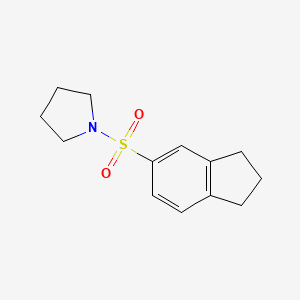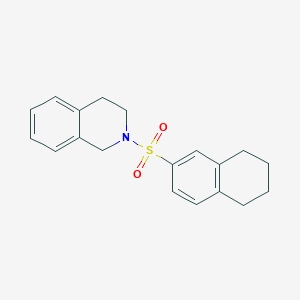![molecular formula C18H28N4O2 B7647259 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine class of drugs. This compound has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 acts as a selective antagonist of the GABAA receptor. It binds to the benzodiazepine site on the receptor and inhibits the binding of other ligands such as benzodiazepines and barbiturates. This results in a decrease in the activity of the GABAA receptor and an increase in neuronal excitability. This mechanism of action is responsible for the anxiogenic and convulsant effects of this compound 15-4513.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its anxiogenic effects. It has also been found to decrease the release of acetylcholine, which may be responsible for its cognitive impairing effects. This compound 15-4513 has also been found to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the GABAA receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, one limitation is that it has a short half-life, which makes it difficult to use in long-term experiments. Additionally, it has been found to have off-target effects on other receptors, which may complicate its interpretation in some experiments.
Direcciones Futuras
There are a number of future directions for research on 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513. One direction is to study its potential therapeutic applications in the treatment of alcohol addiction. Another direction is to study its effects on the GABAA receptor in different brain regions and cell types. Additionally, there is a need to develop more selective antagonists of the GABAA receptor that do not have off-target effects on other receptors. Finally, there is a need to develop new methods for delivering this compound 15-4513 to the brain in order to overcome its short half-life.
Métodos De Síntesis
The synthesis of 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide involves the reaction of 4-methylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-1,4-diazepane-1-carboxamide to yield the final product, this compound 15-4513.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to be a potent antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This compound has been used to study the role of GABAA receptors in the regulation of anxiety, memory, and sleep. It has also been used to study the effects of alcohol on the brain and to develop new treatments for alcohol addiction.
Propiedades
IUPAC Name |
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-20-7-4-8-22(10-9-20)18(23)19-17-6-3-2-5-16(17)15-21-11-13-24-14-12-21/h2-3,5-6H,4,7-15H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSDFYPSGHTUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)



![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)